
p-(tert-Butyl)benzyl acetate
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Overview
Description
p-(tert-Butyl)benzyl acetate is an aromatic ester characterized by a tert-butyl group substituted at the para position of the benzyl ring. This structural modification imparts unique physicochemical properties compared to simpler benzyl esters. The tert-butyl group introduces steric bulk, which can reduce volatility, enhance hydrophobicity, and influence solubility in polar solvents.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives have been studied for various biological activities:
- Antioxidant Activity : Compounds similar to p-(tert-butyl)benzyl acetate have demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This has implications for preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : The compound's structural features allow it to interact with microbial membranes, leading to potential applications as an antimicrobial agent. Studies have shown that similar esters can inhibit bacterial growth, making them candidates for pharmaceutical formulations .
Industrial Applications
This compound is also utilized in various industrial sectors:
- Fragrance Industry : Due to its pleasant aroma, this compound is used as a fragrance ingredient in perfumes and personal care products. Its stability and volatility make it suitable for long-lasting scents .
- Plasticizers : The compound can act as a plasticizer in the production of flexible plastics. Its ability to reduce brittleness and enhance flexibility is beneficial in manufacturing processes .
- Solvent Properties : As a solvent, this compound can dissolve a wide range of organic compounds, making it useful in paint thinners and coatings .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate:
- Synthesis of Fine Chemicals : It is employed as a building block for synthesizing other complex molecules, including pharmaceuticals and agrochemicals. The tert-butyl group enhances the reactivity of the acetate moiety, facilitating various substitution reactions .
- Metabolic Studies : Research into the metabolism of similar compounds has provided insights into their biotransformation pathways, which is essential for understanding their pharmacokinetics and potential toxicity .
Case Study 1: Antioxidant Research
A study evaluated the antioxidant potential of this compound derivatives using cell-based assays. Results indicated significant inhibition of lipid peroxidation, supporting its application in formulations aimed at reducing oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that derivatives of this compound reduced paw edema in rat models by inhibiting inflammatory mediators. This suggests its potential role in developing new anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for p-(tert-butyl)benzyl acetate, and how do reaction conditions influence yield?
- Methodological Answer : p-(tert-Butyl)benzyl acetate can be synthesized via esterification of p-(tert-butyl)benzyl alcohol with acetic acid under acid catalysis. Evidence from benzyl acetate synthesis (analogous to this compound) highlights that enzyme-catalyzed methods (e.g., lipases) achieve yields >85% under mild conditions (40–60°C, pH 7–8) . For chemical synthesis, sulfuric acid or cerium phosphate catalysts are effective, with yields up to 90% when using a 1:1.2 molar ratio of alcohol to acid and 5 wt% catalyst at 80°C for 2–4 hours . Kinetic modeling suggests pseudo-first-order dependence on alcohol concentration under excess acetic acid .
Q. How can solvent systems be optimized for the crystallization of this compound?
- Methodological Answer : Solvent polarity significantly impacts crystallization efficiency. A ternary solvent system (e.g., n-heptane/ethyl acetate/methanol) balances solubility and polarity. Hildebrand solubility parameters (δ) should be prioritized: p-(tert-butyl)benzyl acetate (estimated δ ≈ 17.5 MPa¹/²) crystallizes best in solvents with δ < 20 MPa¹/², such as methyl tert-butyl ether (MTBE, δ = 15.1) or toluene (δ = 18.2) . Gradient cooling (5°C/hr) enhances crystal yield and purity.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Toxicity studies on structurally related compounds (e.g., benzyl acetate) indicate neurobehavioral risks at high doses (e.g., seizures in rodents at >500 mg/kg) . Always use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor airborne concentrations via gas chromatography (GC) or infrared spectroscopy, adhering to OSHA limits for acetates (<50 ppm) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of p-(tert-butyl)benzyl derivatives in catalytic transformations?
- Methodological Answer : The tert-butyl group at the para position induces steric hindrance and electron-donating effects, altering reaction pathways. For example, in Mn(III)-porphyrin-catalyzed dehydrogenation, p-(tert-butyl)benzyl alcohol shows 90% yield in amine coupling (vs. 85% for unsubstituted benzyl alcohol) due to enhanced stability of intermediate radicals . Kinetic isotope effect (KIE) studies and Hammett plots (σ⁺ ≈ -0.20 for tert-butyl) can quantify electronic contributions.
Q. What strategies resolve contradictions in toxicological data for tert-butyl-substituted esters?
- Methodological Answer : Discrepancies arise from dose-dependent effects and model systems. For example, benzyl acetate shows pancreatic acinar cell tumors in rats but not in primates . To reconcile
- Conduct interspecies comparative studies using primary hepatocytes or in vitro metabolomics.
- Apply quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity (e.g., tert-butanol, a known hepatotoxin) .
- Use high-resolution mass spectrometry (HRMS) to track bioactivation pathways (e.g., cytochrome P450-mediated oxidation) .
Q. How can experimental design and data mining improve catalytic efficiency in large-scale synthesis?
- Methodological Answer : Uniform experimental design (UED) coupled with response surface methodology (RSM) optimizes parameters. For example, a 3-factor UED (catalyst loading, temperature, molar ratio) reduced benzyl acetate synthesis steps by 40% while maintaining 89% yield . Machine learning tools (e.g., Python-based Scikit-learn) can analyze historical reaction data to predict optimal conditions for p-(tert-butyl)benzyl acetate.
Q. Key Recommendations for Researchers
Comparison with Similar Compounds
Structural and Molecular Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
p-(tert-Butyl)benzyl acetate | C₁₃H₁₈O₂ | 206.28 (inferred) | Para-substituted tert-butyl benzyl ester |
Benzyl acetate | C₉H₁₀O₂ | 150.17 | Simple benzyl ester with no substituents |
Benzyl phenyl acetate | C₁₅H₁₄O₂ | 226.27 | Benzyl ester with a phenyl group substitution |
tert-Butyl acetate | C₆H₁₂O₂ | 116.16 | Branched alkyl ester (tert-butyl group) |
Key Observations :
- The tert-butyl group in this compound increases molecular weight and steric hindrance compared to benzyl acetate.
- Benzyl phenyl acetate has a larger aromatic system, contributing to higher molecular weight and lipophilicity .
Physical Properties
Compound | Boiling Point (°C) | Density (g/mL) | Solubility |
---|---|---|---|
This compound | ~300 (estimated) | ~1.05 (inferred) | Low water solubility; soluble in ethanol, oils |
Benzyl acetate | 212 | 1.05–1.06 | Miscible with ethanol, ether; insoluble in water |
Benzyl phenyl acetate | 317–319 | 1.095–1.099 | Soluble in ethanol (33% at 90% ethanol) |
tert-Butyl acetate | 97–98 | 0.87 | Highly volatile; soluble in organic solvents |
Key Observations :
- The tert-butyl group in this compound likely raises boiling point compared to benzyl acetate due to increased molecular weight and reduced volatility.
- Benzyl phenyl acetate’s high boiling point (317–319°C) reflects its larger aromatic structure .
- tert-Butyl acetate’s low boiling point (97–98°C) aligns with its small, branched structure and high volatility .
Key Observations :
- Benzyl acetate’s widespread use in fragrances contrasts with benzyl phenyl acetate’s specialized synthetic role.
- tert-Butyl acetate’s volatility makes it suitable for solvent applications, unlike the less volatile this compound .
Key Observations :
Properties
CAS No. |
67364-88-9 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methyl acetate |
InChI |
InChI=1S/C13H18O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
QSCOAHKJRIJKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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